REACTION_CXSMILES
|
N#N.[C:3]([O:9][CH3:10])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:11](O)[CH:12]=C>>[C:3]([O:9][CH2:10][CH:11]=[CH2:12])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
432 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
464.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 2 l flask equipped with a magnetic stirrer
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Type
|
CUSTOM
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Details
|
equipped for a Vigreaux column for distillation
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled for 12 hours at 92° C
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled 23 hours
|
Duration
|
23 h
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was then distilled under vacuum and product
|
Type
|
CUSTOM
|
Details
|
was collected at 105°-110° C./35 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 414 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |